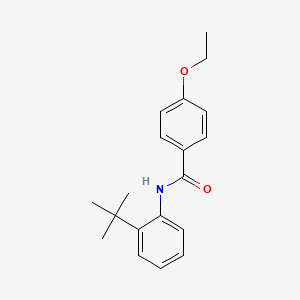
4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate, also known as EA-2192, is a chemical compound that belongs to the class of organophosphate compounds. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate involves the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This, in turn, leads to an enhancement of cholinergic neurotransmission, which is crucial for cognitive function.
Biochemical and Physiological Effects:
4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, as well as to reduce the levels of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of neuroinflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate is its high affinity for acetylcholinesterase, which makes it a potential candidate for the treatment of neurodegenerative disorders. However, one of the limitations of 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate is its toxicity, which can be a concern in lab experiments. It is important to use appropriate safety measures when working with 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate.
Future Directions
There are several future directions for the study of 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate. One potential direction is to investigate its potential as a treatment for other neurodegenerative disorders, such as Parkinson's disease. Another direction is to investigate the potential of 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate as a therapeutic agent for neuroinflammatory disorders. Additionally, further studies are needed to investigate the safety and efficacy of 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate in humans.
Synthesis Methods
4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate can be synthesized using a multi-step process that involves the reaction of 4-ethylphenol with 2,5-dichlorophenyl isocyanate, followed by the reaction of the resulting intermediate with methylphosphonic dichloride. The final product is obtained by hydrolysis of the intermediate with sodium hydroxide. The synthesis method has been optimized to produce high yields of pure 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate.
Scientific Research Applications
4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This property makes 4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidoate a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
2,5-dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2NO2P/c1-3-11-4-7-13(8-5-11)20-21(2,19)18-15-10-12(16)6-9-14(15)17/h4-10H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZIPTIGHMTQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OP(=O)(C)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethylphenyl N-(2,5-dichlorophenyl)-P-methylphosphonamidate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)
![1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5786133.png)
![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)


![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)


![4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5786222.png)
![4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5786229.png)
